5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Description
5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: 939043-53-5 or 137114-68-2) is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. Its molecular formula is C₁₀H₈F₂O, with a molecular weight of 182.167 g/mol . Structurally, it features a partially saturated naphthalene ring system with fluorine atoms at positions 5 and 6, a ketone group at position 1, and a non-aromatic (dihydro) segment at positions 3 and 2. This compound is synthesized via Claisen-Schmidt condensation or fluorination reactions, often leveraging intermediates like 7-methoxy-DHN derivatives . Its fluorine substituents enhance electronegativity and metabolic stability, making it a valuable intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5,6-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDWDQPKIDXBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the fluorination of a suitable naphthalenone precursor. One common method is the electrophilic fluorination of 3,4-dihydronaphthalen-1(2H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry, supported by comprehensive data tables and documented case studies.
Applications in Organic Synthesis
Versatile Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic substitutions
- Electrophilic additions
- Reduction reactions
These reactions make it a valuable building block for synthesizing pharmaceuticals and other biologically active compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles at carbon centers | Various substituted derivatives |
| Electrophilic Addition | Addition of electrophiles to double bonds | Alcohols, amines |
| Reduction | Conversion of ketones to alcohols | Alcohol derivatives |
Applications in Medicinal Chemistry
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties. Fluorinated compounds often demonstrate enhanced metabolic stability and bioactivity. Preliminary studies have suggested potential applications in:
- Anti-inflammatory agents
- Antitumor agents
- Antimicrobial agents
Case Studies
-
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various dihydronaphthalenone derivatives, including this compound. Results indicated that these compounds could modulate inflammatory responses effectively, suggesting their potential as therapeutic agents for inflammatory diseases . -
Antitumor Activity
Another research project evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use . -
Antimicrobial Properties
The compound's antimicrobial activity was assessed against various bacterial strains. It showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In general, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and binding affinity. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The DHN scaffold is highly versatile, with modifications at positions 2, 7, and the aromatic ring significantly altering biological and physicochemical properties. Below is a detailed comparison of 5,6-Difluoro-DHN with structurally analogous derivatives:
Substituent Effects on Bioactivity
Physicochemical Properties
| Property | 5,6-Difluoro-DHN | 6m (Anti-inflammatory Derivative) | 4,6,8-Trihydroxy-DHN |
|---|---|---|---|
| Molecular Weight | 182.167 | 298.3 (estimated) | 208.21 |
| LogP | ~2.1 (predicted) | ~3.5 | ~1.2 |
| Key Functional Groups | Fluorine, ketone | Methoxy, benzylidene, ketone | Hydroxyl, ketone |
| Bioactivity | Intermediate | Anti-neuroinflammatory | Antimicrobial |
Biological Activity
5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 939043-53-5) is a fluorinated organic compound belonging to the naphthalenone class. Its unique structural features, including a naphthalene ring with fluorine substitutions, provide it with distinct chemical properties that have been explored for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
- Molecular Formula : C10H8F2O
- Molecular Weight : 182.17 g/mol
- IUPAC Name : 5,6-difluoro-3,4-dihydro-2H-naphthalen-1-one
The presence of fluorine atoms at positions 5 and 6 of the naphthalene ring enhances the compound's lipophilicity and stability, which are critical for biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine atoms influence the electronic properties of the compound, potentially enhancing its binding affinity to enzymes and receptors. The ketone functional group can participate in various chemical reactions, contributing to its reactivity in biological systems.
Potential Biological Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures.
- Receptor Modulation : Its structural similarity to natural ligands may allow it to modulate receptor activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that fluorinated naphthalenones possess enhanced activity against various bacterial strains due to their lipophilic nature, which aids in membrane penetration.
Anticancer Properties
Fluorinated compounds have been investigated for their anticancer potential. A recent study demonstrated that derivatives of naphthalenones can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine atoms was shown to enhance cytotoxicity compared to non-fluorinated analogs.
Case Studies and Research Findings
Q & A
Q. What are established synthetic routes for 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one?
The compound is typically synthesized via multi-step organic reactions. A common approach involves halogenation of a naphthalenone precursor followed by reduction or functional group interconversion. For example, Claisen-Schmidt condensation is frequently employed to introduce substituents, as demonstrated in analogous dihydronaphthalenone derivatives . Key steps include:
- Halogenation : Fluorination at positions 5 and 6 using fluorinating agents like DAST (diethylaminosulfur trifluoride).
- Cyclization : Formation of the dihydronaphthalenone core via acid-catalyzed cyclization.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is this compound characterized structurally?
Structural elucidation involves:
- Spectroscopy : and NMR to confirm substituent positions and regiochemistry. Fluorine’s electron-withdrawing effects cause distinct deshielding in NMR spectra .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (, MW 182.167) .
- X-ray Crystallography : For unambiguous confirmation, SHELXL is widely used for refinement. Hydrogen atoms are placed in idealized positions, and thermal parameters are refined anisotropically for non-H atoms .
Q. What biological activities are reported for dihydronaphthalenone derivatives?
Dihydronaphthalenones exhibit diverse activities, including:
- Antitumor : Inhibition of retinoic acid metabolism enzymes, relevant in cancer therapy .
- Anti-inflammatory : Suppression of NF-κB signaling in neuroinflammatory models .
- Antimicrobial : Moderate antifungal activity in halogen-substituted analogs (Table 1) .
Table 1 : Comparative Biological Activities of Dihydronaphthalenone Derivatives
| Compound | Substituents | Activity | Notes |
|---|---|---|---|
| 6-Chloro-4,4-dimethyl-DHN | Cl, 2 methyl groups | Moderate antifungal | Chlorine enhances reactivity |
| Parent DHN | No halogens | Low activity | Baseline for comparison |
| 5,6-Difluoro-DHN | F at 5,6 | Under investigation | Fluorine improves bioavailability |
Advanced Research Questions
Q. How can synthetic yields be optimized for fluorinated dihydronaphthalenones?
Key strategies include:
Q. How to address contradictions in spectroscopic data for fluorinated analogs?
Discrepancies in NMR or MS data may arise from:
- Dynamic Effects : Fluorine’s strong electronegativity causes coupling () that complicates NMR interpretation. Use NMR for clarity .
- Stereochemical Variants : Enantiomers or diastereomers may form during synthesis. Chiral HPLC or X-ray diffraction resolves these .
Q. What strategies improve aqueous solubility for in vivo studies?
Poor solubility is a common challenge. Solutions include:
Q. How is SHELXL employed in refining crystal structures of halogenated dihydronaphthalenones?
SHELXL refines anisotropic displacement parameters and handles twinned data. For fluorinated compounds:
Q. What computational methods predict biological target interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like ACE or NF-κB. Key steps:
- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*).
- Binding Affinity : Score interactions using force fields (e.g., AMBER). Analogous studies show methoxy-substituted DHNs exhibit strong ACE binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
